7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxy group at the 7th position and the carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
- 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
- 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid
Comparison: Compared to these similar compounds, 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structural arrangement, which influences its reactivity and biological activity. The position of the methoxy and carboxylic acid groups can significantly impact the compound’s properties and applications .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-2-3-11-6(4-7)5-10-8(11)9(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
HKFWFRCCMXCOIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N2C=C1)C(=O)O |
Origin of Product |
United States |
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